molecular formula C20H25N3O2 B5491345 N-(4-methoxyphenyl)-4-(4-methylbenzyl)-1-piperazinecarboxamide

N-(4-methoxyphenyl)-4-(4-methylbenzyl)-1-piperazinecarboxamide

Cat. No. B5491345
M. Wt: 339.4 g/mol
InChI Key: AOETYRYQKHHBRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-4-(4-methylbenzyl)-1-piperazinecarboxamide, also known as MPMP, is a synthetic compound that belongs to the class of piperazine derivatives. It has been studied extensively for its potential therapeutic applications in various diseases.

Mechanism of Action

The exact mechanism of action of N-(4-methoxyphenyl)-4-(4-methylbenzyl)-1-piperazinecarboxamide is not fully understood. However, it is believed to act as a serotonin receptor agonist and a dopamine receptor antagonist. This dual action may contribute to its anxiolytic, antidepressant, and antipsychotic effects.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-4-(4-methylbenzyl)-1-piperazinecarboxamide has been shown to increase serotonin levels in the prefrontal cortex and hippocampus, which are regions of the brain involved in mood regulation. It has also been found to decrease dopamine levels in the nucleus accumbens, a region of the brain involved in reward processing. These biochemical effects may contribute to its therapeutic effects in various diseases.

Advantages and Limitations for Lab Experiments

N-(4-methoxyphenyl)-4-(4-methylbenzyl)-1-piperazinecarboxamide has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high yield and purity. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its therapeutic effects.

Future Directions

There are several future directions for the study of N-(4-methoxyphenyl)-4-(4-methylbenzyl)-1-piperazinecarboxamide. One direction is to investigate its potential use as a cognitive enhancer in humans. Another direction is to further elucidate its mechanism of action and its therapeutic potential in various diseases. Additionally, the development of novel derivatives of N-(4-methoxyphenyl)-4-(4-methylbenzyl)-1-piperazinecarboxamide may lead to the discovery of more potent and selective compounds with improved therapeutic profiles.

Synthesis Methods

The synthesis of N-(4-methoxyphenyl)-4-(4-methylbenzyl)-1-piperazinecarboxamide involves the reaction of 4-methoxyphenylpiperazine with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified using column chromatography to obtain N-(4-methoxyphenyl)-4-(4-methylbenzyl)-1-piperazinecarboxamide in high yield and purity.

Scientific Research Applications

N-(4-methoxyphenyl)-4-(4-methylbenzyl)-1-piperazinecarboxamide has been studied for its potential therapeutic applications in various diseases such as anxiety, depression, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models. N-(4-methoxyphenyl)-4-(4-methylbenzyl)-1-piperazinecarboxamide has also been found to have antipsychotic effects in a rat model of schizophrenia. Furthermore, N-(4-methoxyphenyl)-4-(4-methylbenzyl)-1-piperazinecarboxamide has been investigated for its potential use as a cognitive enhancer.

properties

IUPAC Name

N-(4-methoxyphenyl)-4-[(4-methylphenyl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-16-3-5-17(6-4-16)15-22-11-13-23(14-12-22)20(24)21-18-7-9-19(25-2)10-8-18/h3-10H,11-15H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOETYRYQKHHBRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-4-[(4-methylphenyl)methyl]piperazine-1-carboxamide

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